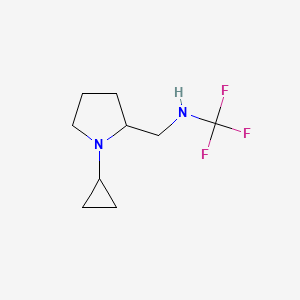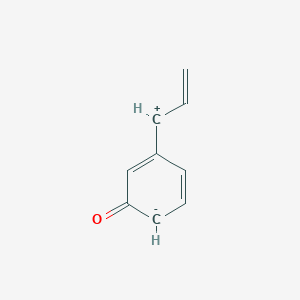
3-Propadienylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propadienylphenol: is an organic compound characterized by a phenol group attached to a propadienyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Propadienylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propadienyl group. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 3-Propadienylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Aplicaciones Científicas De Investigación
3-Propadienylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Propadienylphenol involves its interaction with molecular targets such as enzymes and proteins. The phenol group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The propadienyl chain provides additional reactivity, allowing the compound to undergo various chemical transformations .
Comparación Con Compuestos Similares
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Catechol: Contains two hydroxyl groups on the benzene ring, providing different reactivity and applications.
Resorcinol: Another dihydroxybenzene isomer with distinct chemical properties.
Uniqueness: 3-Propadienylphenol is unique due to the presence of the propadienyl chain, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
503315-34-2 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-prop-2-enylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H8O/c1-2-4-8-5-3-6-9(10)7-8/h2-7H,1H2 |
Clave InChI |
KKTUQWBXTABXLJ-UHFFFAOYSA-N |
SMILES canónico |
C=C[CH+]C1=CC(=O)[CH-]C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
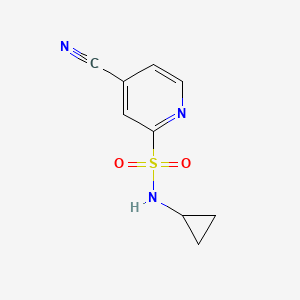
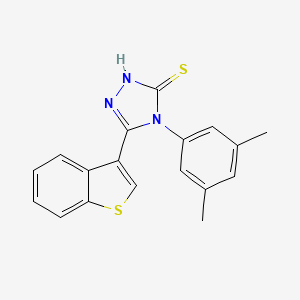

![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
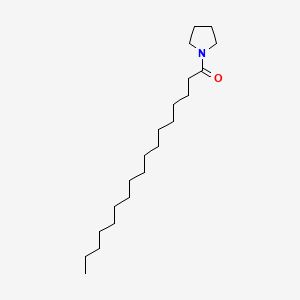
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
